

What is the chemical structure of threo-guaiacylglycerol?

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Compound of Interest

Compound Name: *Threo-guaiacylglycerol*

Cat. No.: *B15594420*

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An In-depth Technical Guide to threo-Guaiacylglycerol

This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental data for **threo-guaiacylglycerol**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

threo-Guaiacylglycerol is a phenylpropanoid and a key lignin model compound. Its structure consists of a guaiacyl unit (a 4-hydroxy-3-methoxyphenyl group) attached to a glycerol backbone. The stereochemical descriptor "threo" refers to the relative configuration of the two chiral centers at the α and β carbons of the glycerol moiety. Specifically, in the threo isomer, the hydroxyl groups on the α and β carbons are on opposite sides in a Fischer projection.

The International Union of Pure and Applied Chemistry (IUPAC) name for guaiacylglycerol is 1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol. The CAS number for the threo isomer is 27391-16-8.

Visualization of the Core Structure

Figure 1: Core components of **threo-guaiacylglycerol**.

Quantitative Data Summary

The following table summarizes key quantitative data for **threo-guaiacylglycerol**.

Property	Value
Molecular Formula	C ₁₀ H ₁₄ O ₅
Molecular Weight	214.22 g/mol
CAS Number	27391-16-8
Appearance	Powder
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]

Experimental Protocols

Synthesis of erythro and threo Guaiacylglycerol- β -guaiacyl Ethers

A common approach for the synthesis of arylglycerol β -guaiacyl ethers, which can be adapted for **threo-guaiacylglycerol** derivatives, involves the reaction of α -lithiated (2-methoxyphenoxy)acetic acid with an appropriate aromatic aldehyde, followed by reduction.[2]

Methodology:

- **Lithiation:** (2-Methoxyphenoxy)acetic acid is reacted with butyl-lithium in the presence of diisopropylamine in tetrahydrofuran (THF) to form α -lithiated (2-methoxyphenoxy)acetic acid.
- **Aldol Addition:** The lithiated intermediate is then reacted with vanillin (or a protected derivative) at low temperature (e.g., 0°C).
- **Reduction:** The resulting 3-hydroxypropionic acid mixture is reduced using a borane-dimethyl sulfide complex.
- **Purification and Separation:** The crude product is purified by flash chromatography. The separation of the erythro and threo diastereomers is typically achieved by ion-exchange chromatography.[2][3]

Isolation from Natural Sources

threo-Guaiacylglycerol and its derivatives are often isolated from plant sources. A general protocol for the isolation of related compounds from *Boreava orientalis* is described below.^[4]

Methodology:

- **Extraction:** Dried plant material is extracted sequentially with petroleum ether and then methanol.
- **Solvent Partitioning:** The methanolic extract is dissolved in water and successively partitioned with diethyl ether, chloroform, ethyl acetate, and n-butanol.
- **Chromatography:** The desired fractions (e.g., diethyl ether, chloroform, and ethyl acetate extracts) are subjected to column chromatography over Sephadex LH-20 using a water-methanol gradient.
- **Purification:** The fractions containing the target compounds are further purified by preparative High-Performance Liquid Chromatography (HPLC) on an ODS (C18) column.

Spectroscopic Data

The differentiation between threo and erythro isomers is critical and can be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons at the chiral centers (C-7/ α and C-8/ β) are particularly informative.

¹H and ¹³C NMR Data for Guaiacylglycerol Derivatives

The following table presents typical NMR chemical shifts for distinguishing threo and erythro isomers of guaiacylglycerol derivatives, as reported in the literature for related compounds.^[5]
^[6]

Nucleus	Isomer	Typical Chemical Shift (δ) Range (ppm)	Key Distinguishing Features
C-7	erythro	~72-74	The C-7 signal in the threo isomer is typically shifted downfield compared to the erythro isomer.
threo	~74-76		
C-8	erythro	~86-88	The C-8 signal in the threo isomer is typically shifted upfield compared to the erythro isomer.
threo	~84-86		
H-7	erythro	~4.8-5.0 (d, $J \approx 4-5$ Hz)	The coupling constant (J) between H-7 and H-8 is generally smaller for the erythro isomer compared to the threo isomer.
threo	~4.6-4.8 (d, $J \approx 6-8$ Hz)		

Note: Chemical shifts are dependent on the solvent and the specific substituents on the guaiacylglycerol core.

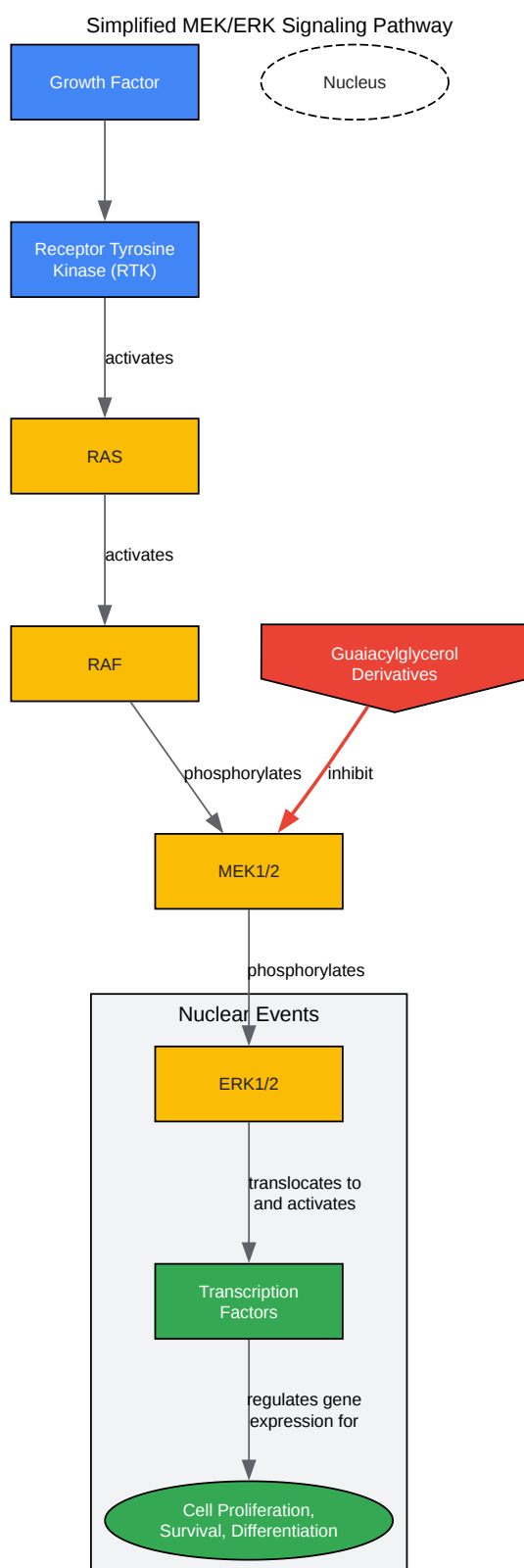
Signaling Pathway Involvement

While **threo-guaiacylglycerol** itself is primarily a structural component of lignin, its derivatives have been shown to possess biological activity. For instance, stereoisomers of guaiacylglycerol- β -coniferyl aldehyde ether have been reported to induce apoptosis in

hepatocellular carcinoma cells through the downregulation of the MEK/ERK signaling pathway.
[\[7\]](#)

MEK/ERK Signaling Pathway

The MEK/ERK pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.



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Figure 2: Inhibition of the MEK/ERK pathway by guaiacylglycerol derivatives.

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